3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide typically involves the reaction of 2-chlorobenzylamine with N-ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: Research on this compound includes its potential therapeutic applications and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide can be compared with similar compounds such as:
2-Chlorobenzylamine: A precursor in the synthesis of the compound.
N-ethylpropanamide: Another precursor used in the synthesis.
3-Amino-2,5-dichlorobenzoic acid: A related compound with different functional groups and applications. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various research applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-N-ethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-15-12(16)7-8-14-9-10-5-3-4-6-11(10)13/h3-6,14H,2,7-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHVSVIAWNZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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